molecular formula C12H4Br4O B12598555 1,2,7,9-Tetrabromo-dibenzofuran CAS No. 617707-70-7

1,2,7,9-Tetrabromo-dibenzofuran

Cat. No.: B12598555
CAS No.: 617707-70-7
M. Wt: 483.77 g/mol
InChI Key: CSGTYBFHYFXINJ-UHFFFAOYSA-N
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Description

1,2,7,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

    Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .

Properties

CAS No.

617707-70-7

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,7,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H

InChI Key

CSGTYBFHYFXINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

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